molecular formula C20H18N4O5 B11468038 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one

3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one

Cat. No.: B11468038
M. Wt: 394.4 g/mol
InChI Key: KMUMCONSPBLFFA-UHFFFAOYSA-N
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Description

3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one is a complex organic compound that combines a quinazolinone core with a 1,3,4-oxadiazole ring and a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the trimethoxyphenyl group: The 3,4,5-trimethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the quinazolinone core: This involves the cyclization of an anthranilic acid derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the oxadiazole and quinazolinone moieties contribute to the overall biological activity. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]methyl}quinazolin-4(3H)-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}quinazolin-4(3H)-one: Similar structure but with a different oxadiazole isomer.

Uniqueness

The unique combination of the 3,4,5-trimethoxyphenyl group with the 1,3,4-oxadiazole and quinazolinone cores gives 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one distinct properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

3-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H18N4O5/c1-26-15-8-12(9-16(27-2)18(15)28-3)19-23-22-17(29-19)10-24-11-21-14-7-5-4-6-13(14)20(24)25/h4-9,11H,10H2,1-3H3

InChI Key

KMUMCONSPBLFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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